N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Potential Pesticide Properties : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a category which includes compounds similar to the one , have been characterized by X-ray powder diffraction and are identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Inhibitor of Human Acyl-coenzyme A Cholesterol O-acyltransferase (ACAT)
: Derivatives structurally similar to N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide have been identified as potent inhibitors of human ACAT-1, suggesting potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Activity : Some derivatives of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide, which have structural similarities, were synthesized and evaluated for their antimicrobial activity. These compounds showed moderate to good anti-bacterial and antifungal activity (Ali, Kumar, Afzal, & Bawa, 2015).
Anticonvulsant Activity : New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, which are structurally related, were synthesized and evaluated for anticonvulsant activity, showing protection in at least one animal model of epilepsy (Obniska et al., 2015).
Effects on Memory Ability in Mice : The synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice were studied, showing potential cognitive enhancement properties (Li Ming-zhu, 2008).
Synthesis for Medicinal Chemistry : A practical process to synthesize N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which is closely related, has been described, indicating its relevance in medicinal chemistry (Guillaume et al., 2003).
Hypoglycemic Agents : Acylamide derivatives including 2-(Piperazinyl)-N-(4-methoxy phenyl) acetamide have been tested for their hypoglycemic activities, indicating potential applications in diabetes treatment (Srivastava, Suresh, Pandeya, & Pandey, 1996).
Inhibitors of Aurora Kinases : Imidazo[4,5-b]pyridine derivatives structurally similar to N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide were discovered as potent inhibitors of Aurora-A, B, and C kinases, suggesting applications in cancer research (Bavetsias et al., 2007).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-14-5-6-15(12-16(14)19)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINKKBGOUNGMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide | |
CAS RN |
477333-98-5 |
Source
|
Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-(4-(2-PYRIDINYL)-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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